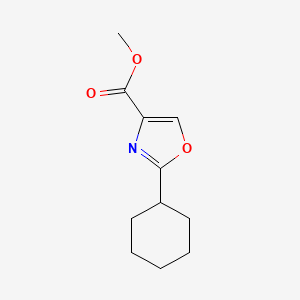

2-Cyclohexyl-oxazole-4-carboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

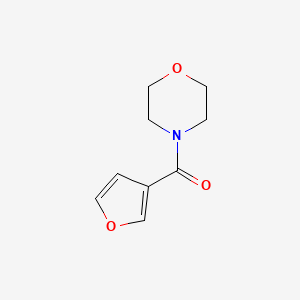

The compound “2-Cyclohexyl-oxazole-4-carboxylic acid methyl ester” is a derivative of oxazole . Oxazoles are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring .

Synthesis Analysis

The synthesis of oxazoline derivatives, which include “2-Cyclohexyl-oxazole-4-carboxylic acid methyl ester”, has been a subject of numerous studies . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of “2-Cyclohexyl-oxazole-4-carboxylic acid methyl ester” includes a five-membered oxazole ring attached to a cyclohexyl group and a carboxylic acid methyl ester group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis

Oxazoles, including “2-Cyclohexyl-oxazole-4-carboxylic acid methyl ester”, can undergo various chemical reactions. For instance, the oxazole ring can be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclohexyl-oxazole-4-carboxylic acid methyl ester” can be inferred from its structure. It is likely to be a solid at room temperature . The presence of the oxazole ring, cyclohexyl group, and carboxylic acid methyl ester group can influence its solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Chemical Transformations

- 2-Cyclohexyl-oxazole-4-carboxylic acid methyl ester serves as a precursor in the synthesis of various functional derivatives. It has been utilized in introducing highly basic aliphatic amines into the oxazole structure, showcasing its versatility in chemical transformations (Prokopenko et al., 2010).

Photophysical Properties and Applications

- The compound's derivatives exhibit high fluorescence quantum yields and moderate solvent sensitivity. This characteristic makes them valuable as fluorescent probes in scientific research. Specific oxazole derivatives have been integrated into model peptides, retaining good fluorescence levels and solvent sensitivity, demonstrating their potential in bioimaging and molecular tracking applications (Ferreira et al., 2010).

Applications in Prodrug Development

- New coumarin fused oxazoles, related to 2-Cyclohexyl-oxazole-4-carboxylic acid methyl ester, have been explored as photosensitive units for carboxylic acid groups in prodrug development. Their ability to release active pharmaceutical ingredients upon photolysis indicates their potential in creating targeted and controlled drug delivery systems (Soares et al., 2017).

Catalysis and Organic Synthesis

- In the realm of organic synthesis, the compound plays a role in facilitating various catalytic processes. For instance, it participates in intramolecular cyclization reactions catalyzed by copper, leading to the creation of novel and complex organic structures. This showcases its importance in the synthesis of potentially bioactive molecules or materials with unique properties (Kumar et al., 2012).

Novel Synthetic Routes and Derivative Synthesis

- Research has also focused on innovative synthetic routes involving this compound, leading to the creation of various derivatives. These efforts not only expand the chemical space but also provide new entities for further pharmacological or material science exploration (Bacchi et al., 2005).

Safety and Hazards

Future Directions

The future research directions for “2-Cyclohexyl-oxazole-4-carboxylic acid methyl ester” and other oxazole derivatives could involve exploring their potential applications in pharmaceuticals, industrial chemistry, natural product chemistry, polymers, and more . Further studies could also focus on developing more efficient synthetic methods and understanding their mechanisms of action .

properties

IUPAC Name |

methyl 2-cyclohexyl-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFFPIBFBBGNCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(4-acetylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2365682.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2365684.png)

![3-{[1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]sulfonyl}benzonitrile](/img/structure/B2365686.png)

![N-(2,5-difluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2365693.png)

![N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2365698.png)

![Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate](/img/structure/B2365702.png)

![9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2365703.png)